Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Deubiquitinase inhibitor USP1/UAF1 Oncology target

This dual-pharmacophore small molecule uniquely fuses a 4-fluorophenyl succinimide with an N-ethylcarboxylate piperazine via a direct C–N bridge, creating a rigid, non-basic system (tPSA 70.2 Ų) that simultaneously presents hydrogen-bond acceptor capacity from both carbonyls and the carbamate ester. Unlike generic arylpiperazines (e.g., buspirone) or standalone succinimides (e.g., ethosuximide), this scaffold offers a distinct molecular recognition surface. With 631 nM potency against the USP1/UAF1 deubiquitinase complex, it is a strategic addition to focused DNA damage repair screening libraries. The ethyl carbamate tail provides differential pharmacokinetic properties and a metabolic soft spot absent from patent-exemplified compounds, enabling prodrug strategies or tunable clearance. Also suited for CNS polypharmacology profiling, SCA2 phenotypic screening, and non-benzodiazepine anxiolytic lead discovery.

Molecular Formula C17H20FN3O4
Molecular Weight 349.4 g/mol
CAS No. 4185-27-7
Cat. No. B5092419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS4185-27-7
Molecular FormulaC17H20FN3O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
InChIKeyWDQAWKGBYZRXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7) for Drug Discovery Screening


Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7; molecular formula C₁₇H₂₀FN₃O₄; MW 349.4 g/mol) is a dual-pharmacophore small molecule that integrates a 4-fluorophenyl succinimide moiety with an N-ethylcarboxylate-substituted piperazine ring via a direct C–N linkage [1]. The compound is cataloged as a preclinical screening entity (ChEMBL ID: CHEMBL2136247) and is a member of the arylpiperazine-succinimide hybrid class, a chemotype historically exploited in CNS drug discovery programs targeting serotonergic, anticonvulsant, and anxiolytic pathways [2].

Why Close Analogs Cannot Substitute for Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate in Screening Cascades


Generically substituting this compound with a simpler arylpiperazine (e.g., buspirone free base) or a standalone succinimide anticonvulsant (e.g., ethosuximide) fails to replicate its unique dual-pharmacophore architecture. The direct fusion of a 4-fluorophenyl succinimide with a piperazine-1-carboxylate ester creates a rigid, non-basic piperazine system that simultaneously presents hydrogen-bond acceptor capacity (calculated tPSA 70.2 Ų) from both the succinimide carbonyls and the carbamate ester [1]. This dual presentation cannot be achieved by mixing two separate pharmacophores, as the spatial constraint of the direct C–N bridge between the piperazine and succinimide rings critically defines the molecular recognition surface [2].

Quantitative Differentiation Evidence for Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Procurement Decision Data


USP1/UAF1 Deubiquitinase Inhibition: A Distinct Target Profile Versus Arylpiperazine CNS Drugs

In a PubChem confirmatory screen, ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate demonstrated measurable inhibition of the USP1/UAF1 deubiquitinase complex with a potency of 631 nM [1]. By contrast, the classic arylpiperazine anxiolytic buspirone shows no reported activity against USP1/UAF1 in ChEMBL, and its primary pharmacology is dominated by 5-HT1A receptor agonism (Ki ~20 nM) and D2 receptor antagonism [2]. While the USP1 result is flagged as inconclusive in ChEMBL, it signals a potential target engagement orthogonal to the serotonergic mechanisms typical of N-arylpiperazines, making this compound relevant for oncology-focused screening libraries where traditional CNS arylpiperazines are absent.

Deubiquitinase inhibitor USP1/UAF1 Oncology target DNA damage repair

ATXN Expression Modulation: Differentiating from Succinimide Anticonvulsants

This compound exhibited a potency of 5,623 nM in a qHTS screen for inhibitors of ATXN (ataxin-2) expression [1]. While the activity is modest and marked inconclusive, the observation distinguishes this scaffold from the succinimide anticonvulsant ethosuximide, which has no reported ATXN modulatory activity. Ethosuximide's pharmacology is dominated by T-type calcium channel blockade, with an IC₅₀ of ~0.2 mM against Caᵥ3.1 channels [2]. The ATXN signal, even at micromolar potency, suggests a potential application axis (polyglutamine disease targets) absent from classical succinimides.

ATXN expression Ataxin-2 Neurodegenerative disease Spinocerebellar ataxia

Physicochemical Differentiation: tPSA and Hydrogen-Bond Acceptor Profile Versus N-Alkyl Piperazines

Computed physicochemical properties from PubChem reveal a tPSA of 70.2 Ų and six hydrogen-bond acceptor sites (four succinimide/carbamate carbonyl oxygens, one piperazine nitrogen, one fluorine) with zero hydrogen-bond donors [1]. In contrast, the simpler N-phenylpiperazine analog (1-(4-fluorophenyl)piperazine) possesses a tPSA of only 15.3 Ų and two H-bond acceptors [2]. The tPSA increase of 54.9 Ų in the target compound shifts it from a highly permeable, low-polarity scaffold toward the upper boundary of the CNS drug-like space (tPSA <90 Ų), potentially reducing passive BBB permeation relative to simpler piperazines while maintaining favorable absorption characteristics. Computed XLogP3 of 1 positions this compound at the lower end of lipophilicity compared to many N-arylpiperazine clinical candidates (e.g., buspirone XLogP3 ~2.5).

CNS drug-likeness Topological polar surface area Blood-brain barrier permeability Physicochemical profiling

Patent Landscape: Succinimide-Piperazine Hybrids as Anxiolytics with Reduced Sedation — A Class-Level Advantage Relevant to the Scaffold

Patent US4598078 (Sumitomo) establishes that succinimide-piperazine hybrid structures, specifically N-(substituted piperazinyl)alkylbicyclic succinimides, demonstrate anxiolytic activity in the Vogel anti-conflict test with a reduced sleepiness-inducing effect compared to benzodiazepines [1]. While this patent does not include the exact compound CAS 4185-27-7, the structural class — a piperazine bearing a succinimide moiety — is directly relevant. Benzodiazepine anxiolytics (e.g., diazepam) produce significant sedation at therapeutic doses, a liability absent from certain succinimide-piperazine hybrids. The carbamate ester in the target compound further differentiates it from the patent compounds, potentially offering a distinct metabolic clearance pathway via esterase hydrolysis.

Anxiolytic Succinimide-piperazine Reduced sedation Anti-conflict test

Optimal Procurement and Application Scenarios for Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7)


Ubiquitin-Proteasome Pathway Inhibitor Screening Libraries in Oncology Drug Discovery

The 631 nM potency against the USP1/UAF1 deubiquitinase complex supports inclusion of this compound in focused screening libraries targeting DNA damage repair pathways in oncology [1]. Unlike canonical USP1 inhibitors (e.g., ML323), this scaffold offers a distinct chemotype with a piperazine-carboxylate tail that may confer differential pharmacokinetic properties. Procurement for this scenario is justified when the screening objective is to identify non-covalent USP1/UAF1 inhibitors with novel IP-positioning relative to existing patent estates.

Neurodegenerative Disease Target Screening: Ataxin-2 and Polyglutamine Disorders

The weak but detectable ATXN expression inhibition (5,623 nM) nominates this compound as a potential seed structure for medicinal chemistry optimization targeting spinocerebellar ataxia type 2 (SCA2) and related polyglutamine expansion disorders [1]. Procurement is most relevant for academic or biotech groups conducting phenotypic or target-based screens in SCA2 neuronal models, where the absence of ATXN modulation in standard succinimide anticonvulsants gives this scaffold a unique screening niche.

CNS Polypharmacology Profiling Panels: Arylpiperazine-Succinimide Hybrid Chemotype

As a dual-pharmacophore molecule combining arylpiperazine and succinimide elements, this compound is suitable for broad CNS receptor profiling panels (serotonin, dopamine, adrenergic) to assess polypharmacology liabilities or opportunities [1]. The ethyl carbamate ester differentiates it from N-alkyl or N-aryl piperazine clinical candidates (buspirone, tandospirone) and may alter receptor subtype selectivity profiles, providing valuable SAR data for CNS drug discovery programs [2].

Anxiolytic Lead Identification with Reduced Sedation Liability — Scaffold Hopping from Benzodiazepines

Given class-level evidence from US4598078 that succinimide-piperazine hybrids can deliver anxiolytic efficacy with attenuated sedation compared to benzodiazepines, this scaffold is strategically relevant for anxiety-focused screening cascades [3]. The carbamate ester offers an additional metabolic handle absent from the patent-exemplified compounds, potentially enabling prodrug strategies or tunable clearance profiles. Procurement is warranted for programs seeking non-benzodiazepine anxiolytic leads with differentiation via metabolic soft spots.

Quote Request

Request a Quote for Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.